molecular formula C18H15N3O4S B2717381 N-([2,3'-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034442-68-5

N-([2,3'-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2717381
CAS No.: 2034442-68-5
M. Wt: 369.4
InChI Key: RJDQWZZOXAOYSA-UHFFFAOYSA-N
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Description

N-([2,3’-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a bifuran moiety linked to a pyrazole ring through a benzenesulfonamide group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. The initial step often includes the formation of the bifuran moiety, followed by the introduction of the pyrazole ring. The final step involves the sulfonation of the benzene ring to attach the sulfonamide group. Common reagents used in these reactions include furan, pyrazole, and sulfonyl chlorides, with catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form furanones.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety may yield furanones, while reduction of the sulfonamide group can produce corresponding amines.

Scientific Research Applications

N-([2,3’-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The bifuran moiety may interact with hydrophobic pockets of proteins, while the pyrazole ring can form hydrogen bonds with active sites. The sulfonamide group enhances the compound’s solubility and facilitates its transport across cell membranes. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-([2,3’-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
  • N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
  • N-(3-furylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

N-([2,3’-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is unique due to the presence of the bifuran moiety, which imparts distinct electronic and steric properties. This structural feature differentiates it from other similar compounds and contributes to its specific chemical reactivity and biological activity.

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c22-26(23,17-5-2-15(3-6-17)21-10-1-9-19-21)20-12-16-4-7-18(25-16)14-8-11-24-13-14/h1-11,13,20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDQWZZOXAOYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(O3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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